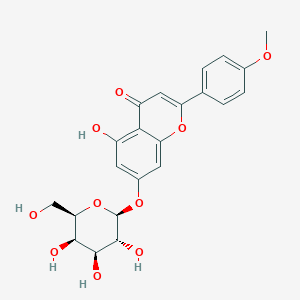

Acacetin-7-O-beta-D-galactopyranoside

Descripción general

Descripción

Acacetin-7-O-beta-D-galactopyranoside is a flavonoid glycoside that can be isolated from the flower heads of Chrysanthemum morifolium . This compound has been found to possess potent anti-HIV activity and inhibits acetylcholinesterase activity, making it a subject of interest in the research of Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of Acacetin-7-O-beta-D-galactopyranoside can be achieved through a one-pot synthesis of the aglycon . The key reactions in this approach include the modified Baker-Venkataraman reaction and regio- and stereoselective O-glycosylations .

Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. Most of the compound is isolated from natural sources such as the flower heads of Chrysanthemum morifolium .

Análisis De Reacciones Químicas

Table 1: Key Synthetic Steps and Conditions

Enzymatic Hydrolysis

Retaining glycosidases catalyze the hydrolysis of the β-D-galactopyranoside bond:

-

Mechanism : Enzymes like Aspergillus niger Rutinosidase (AnRut) interact with the aglycone via hydrophobic/π-π stacking in the +1 subsite, positioning the glycosidic bond for nucleophilic attack .

-

Mutagenesis Effects : Substitutions in TnBgl1A β-glucosidase (e.g., W322A) reduce activity toward 7-O-glucosides, highlighting the role of aromatic residues in substrate binding .

Table 2: Enzymatic Hydrolysis Parameters

| Enzyme | Substrate | k<sub>cat</sub> (s<sup>−1</sup>) | K<sub>m</sub> (μM) | Reference |

|---|---|---|---|---|

| AnRut | Flavonoid β-rutinosides | 12.4 ± 0.7 | 38 ± 5 | |

| TnBgl1A (wild-type) | Quercetin 3-O-glucoside | 8.9 ± 0.4 | 120 ± 10 |

Acid/Base-Catalyzed Reactions

The glycosidic bond undergoes pH-dependent hydrolysis:

-

Acidic Conditions : Protonation of the glycosidic oxygen leads to cleavage, releasing acacetin and galactose. Stability decreases in strongly acidic environments (e.g., gastric pH) .

-

Alkaline Conditions : Base-catalyzed β-elimination or oxidation of the flavone moiety may occur, though the glycoside is generally more stable under basic conditions .

Reaction Scheme:

Structural Modifications

-

Protection/Deprotection : Selective protection of hydroxyl groups (e.g., acetylation) during synthesis prevents undesired side reactions .

-

Transglycosylation : Glycosynthase mutants (e.g., Sulfolobus solfataricus MalA-D416A) transfer galactose to alternative acceptors, enabling derivative synthesis .

Stability and Degradation

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-HIV Activity

Acacetin-7-O-beta-D-galactopyranoside has been identified as an active anti-HIV agent. Isolated from Chrysanthemum morifolium, it demonstrated significant inhibitory effects on HIV replication in H9 cells. The compound's efficacy was attributed to the presence of hydroxyl groups at specific positions, enhancing its antiviral properties compared to other flavonoids .

1.2 Neuroprotective Effects

Research indicates that this compound can inhibit acetylcholinesterase (AChE) activity, making it a candidate for Alzheimer's disease research. By reducing AChE activity, it may help improve cholinergic transmission and offer neuroprotective benefits .

1.3 Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals supports its potential in preventing cellular damage and promoting overall health .

Therapeutic Potential in Cancer

2.1 Anticancer Activity

this compound has shown promise in various cancer models. Studies suggest it can induce apoptosis and inhibit cell proliferation in cancer cell lines, including breast and liver cancers. The underlying mechanisms involve modulation of signaling pathways related to cell survival and death .

2.2 Synergistic Effects with Other Compounds

In combination with other flavonoids or chemotherapeutic agents, this compound may enhance therapeutic efficacy against tumors, suggesting a potential role as an adjunct treatment in cancer therapy .

Bioavailability and Delivery Systems

One of the challenges associated with flavonoids like acacetin is their low bioavailability due to poor solubility and stability in acidic environments. Recent advancements have focused on developing prodrugs or nanocarrier systems to enhance the bioavailability of this compound, thereby improving its clinical applicability .

Data Summary

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Study on HIV Inhibition: A study isolated this compound from Chrysanthemum morifolium and tested its effects on HIV-infected cells, demonstrating significant antiviral activity compared to controls .

- Neuroprotective Study: Research assessing the neuroprotective effects found that this compound reduced AChE levels significantly in vitro, suggesting a mechanism for enhancing cognitive function .

- Anticancer Research: In vitro studies showed that this compound could effectively induce apoptosis in breast cancer cell lines, highlighting its potential as a therapeutic agent against malignancies .

Mecanismo De Acción

Acacetin-7-O-beta-D-galactopyranoside exerts its effects through several mechanisms:

Anti-HIV Activity: The compound inhibits the replication of HIV in H9 cells.

Acetylcholinesterase Inhibition: It inhibits acetylcholinesterase activity, which is crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

Comparación Con Compuestos Similares

Acacetin-7-O-beta-D-galactopyranoside is unique due to its specific glycosylation pattern and biological activities. Similar compounds include:

Chrysin: A known flavone with potent anti-HIV activity.

Apigenin-7-O-beta-D-glucopyranoside: Another flavonoid glycoside with anti-HIV properties.

Kaempferol-3-O-beta-D-glucopyranoside: A flavonoid with cytotoxic properties.

These compounds share structural similarities but differ in their specific glycosylation patterns and biological activities, highlighting the uniqueness of this compound.

Actividad Biológica

Acacetin-7-O-beta-D-galactopyranoside is a flavonoid glycoside derived from acacetin, a natural flavone known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the areas of neuroprotection, anti-inflammatory effects, and anti-cancer properties.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₅O₇

- Molecular Weight : 315.28 g/mol

- Solubility : Limited solubility in water, which affects its bioavailability.

The presence of the beta-D-galactopyranoside moiety enhances the compound's solubility and stability compared to its aglycone counterpart, acacetin.

1. Anti-Cholinesterase Activity

This compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated an IC50 value of 6.7 µM , indicating potent activity compared to other flavonoids like luteolin .

Table 1: Comparison of Cholinesterase Inhibition

| Compound | IC50 (µM) |

|---|---|

| This compound | 6.7 |

| Luteolin | 20.47 |

| Other tested compounds | Varies |

2. Anti-HIV Activity

Research indicates that this compound possesses anti-HIV properties. It was isolated from Chrysanthemum morifolium and shown to inhibit HIV replication in H9 cells, highlighting its potential as a therapeutic agent against viral infections .

3. Anti-Cancer Effects

Acacetin and its derivatives, including this compound, have been studied for their anti-cancer properties. They are believed to exert their effects through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Modulation of signaling pathways involved in tumor growth.

Studies have shown that these compounds can target multiple cellular pathways, making them promising candidates for cancer therapy .

4. Anti-Inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This effect is mediated through the activation of antioxidant pathways, which help reduce oxidative stress in cells .

Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound faces challenges related to bioavailability due to its low solubility and stability. Research is ongoing to develop prodrugs or nanocarriers that can enhance the delivery and efficacy of this compound in clinical settings .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | Low (2.34%) |

| Maximum Plasma Concentration | Variable |

| Half-Life | ~1.5 hours (prodrug) |

Case Studies

Several studies have investigated the therapeutic potential of this compound:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its role in preventing neurodegenerative diseases.

- Anti-Cancer Research : Clinical trials are being designed to evaluate the efficacy of acacetin derivatives in patients with various types of cancer, focusing on their ability to enhance chemotherapy outcomes.

- Inflammation Models : Animal studies have shown that administration of this compound significantly reduces inflammation markers in models of acute lung injury and other inflammatory conditions.

Propiedades

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZCOTZRUWYPTP-WHCFWRGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of flavonoids contribute to their anti-HIV activity?

A1: Research suggests that flavonoids with specific structural features exhibit increased anti-HIV activity. The presence of hydroxyl groups at the C-5 and C-7 positions of the flavonoid skeleton, along with a C-2-C-3 double bond, are associated with enhanced potency against HIV replication in H9 cells []. This structure-activity relationship highlights the importance of these specific chemical moieties for the observed antiviral effects.

Q2: How does the presence of substituents on the B-ring of flavonoids impact their anti-HIV activity?

A2: According to the research on Acacetin-7-O-beta-D-galactopyranoside and related flavonoids, the introduction of substituents on the B-ring, such as hydroxyl or halogen groups, can have detrimental effects on the compound's activity []. These modifications were found to generally increase the toxicity of the flavonoid and/or decrease its effectiveness against HIV. This finding suggests that maintaining a less substituted B-ring might be favorable for developing more potent and less toxic anti-HIV flavonoid derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.